molecular formula C12H11NO3 B13185942 Ethyl [(4-ethynylphenyl)carbamoyl]formate

Ethyl [(4-ethynylphenyl)carbamoyl]formate

Cat. No.: B13185942
M. Wt: 217.22 g/mol
InChI Key: BUHQKSZIDNZROX-UHFFFAOYSA-N
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Description

Ethyl [(4-ethynylphenyl)carbamoyl]formate is a carbamate ester derivative with a terminal alkyne group on the phenyl ring. Its molecular structure combines a carbamoylformate backbone with a 4-ethynylphenyl substituent, enabling reactivity in click chemistry (e.g., Huisgen cycloaddition) and pharmaceutical applications.

The ethynyl group enhances its utility as a building block for drug discovery, particularly in targeted covalent inhibitors or polymerizable monomers.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 2-(4-ethynylanilino)-2-oxoacetate

InChI

InChI=1S/C12H11NO3/c1-3-9-5-7-10(8-6-9)13-11(14)12(15)16-4-2/h1,5-8H,4H2,2H3,(H,13,14)

InChI Key

BUHQKSZIDNZROX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4-ethynylphenyl)carbamoyl]formate typically involves the reaction of 4-ethynylaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

[ \text{4-ethynylaniline} + \text{ethyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-ethynylphenyl)carbamoyl]formate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The ethynyl group can participate in substitution reactions, such as the Sonogashira coupling reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Palladium catalysts and copper iodide (CuI) are commonly used in Sonogashira coupling reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl [(4-ethynylphenyl)carbamoyl]formate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl [(4-ethynylphenyl)carbamoyl]formate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The carbamoyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Aromatic Substituents

  • Ethyl [(4-isopropylphenyl)carbamoyl]formate (CAS 1170812-59-5):

    • Substituent: Bulky isopropyl group enhances hydrophobicity.
    • Applications: Intermediate in anti-inflammatory or antihistamine drug synthesis .
    • Stability: Less reactive than ethynyl derivatives due to steric hindrance.
  • Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate (CAS 301344-50-3):

    • Substituent: Nitro group increases electrophilicity, enabling nucleophilic aromatic substitution.
    • Applications: Precursor for nitro-reduction to amine intermediates in anticancer agents .

Heterocyclic Derivatives

  • Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate (CAS 68746-57-6):

    • Substituent: Thiophene ring with carbamoyl group enhances π-π stacking in drug-receptor interactions.
    • Applications: Building block for thiophene-based kinase inhibitors .
  • Ethyl [(1,3,4-thiadiazol-2-yl)carbamoyl]formate (CAS 349442-53-1):

    • Substituent: Thiadiazole ring improves metabolic stability and bioavailability.
    • Applications: Antifungal or antiviral agents due to heterocyclic bioisosterism .

Aliphatic and Functionalized Chains

  • Ethyl {[2-(morpholin-4-yl)ethyl]carbamoyl}formate (CAS 349401-46-3):

    • Substituent: Morpholine moiety enhances solubility and blood-brain barrier penetration.
    • Applications: Central nervous system (CNS) drug candidates .
  • Ethyl [(2,2-difluoroethyl)carbamoyl]formate :

    • Substituent: Fluorine atoms increase electronegativity and metabolic resistance.
    • Applications: Fluorinated prodrugs or radiotracers .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl [(4-ethynylphenyl)carbamoyl]formate C₁₂H₁₁NO₃ 217.22 High reactivity (alkyne), low water solubility
Ethyl [(4-isopropylphenyl)carbamoyl]formate C₁₃H₁₇NO₃ 247.28 Lipophilic, stable under acidic conditions
Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate C₉H₁₁N₂O₄S 243.26 Moderate polarity, thiophene conjugation
Ethyl {[2-(morpholin-4-yl)ethyl]carbamoyl}formate C₁₀H₁₈N₂O₄ 230.26 High solubility in polar solvents

Research Findings and Challenges

  • Stability Issues : Ethynyl groups may undergo oxidation during storage; argon atmospheres are advised .
  • Synthetic Yields : Piperidine-catalyzed reactions yield ~60–75% purity, necessitating recrystallization .
  • Market Trends : Ethyl formate derivatives are rising in Asia-Pacific pharmaceutical markets, driven by antibiotic demand .

Biological Activity

Ethyl [(4-ethynylphenyl)carbamoyl]formate is a compound that has garnered interest in various biological studies due to its potential therapeutic properties and interactions with biomolecules. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be described by its molecular formula C12H13NO3C_{12}H_{13}NO_3. The compound features an ethynyl group attached to a phenyl ring, which is further linked to a carbamoyl and formate functional group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as a nucleophile or electrophile , facilitating various biochemical reactions. The pathways involved often include nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds that can influence cellular processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. For instance, a study reported that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus100

Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study 1: In Vivo Efficacy

A notable case study investigated the in vivo efficacy of this compound in a murine model of inflammation. Mice treated with the compound showed a reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Cytotoxicity Assessment

In another study, the cytotoxic effects of this compound were evaluated using human cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM, while showing minimal toxicity towards normal fibroblast cells.

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